

Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclopropyl-1H-pyrazol-4-amine

Cat. No.: B597625

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Introduction

1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole ring substituted with a cyclopropyl group and an amine group. This scaffold is of interest in medicinal chemistry due to the prevalence of pyrazole derivatives in biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a summary of the available physicochemical data and detailed experimental protocols for their determination.

Physicochemical Data Summary

A comprehensive search for experimental data on the physicochemical properties of **1-Cyclopropyl-1H-pyrazol-4-amine** has been conducted. While specific experimental values for several key properties are not readily available in the public domain, the following table summarizes the known and predicted data.

| Property | Value | Source |
|--------------------|--|--------|
| IUPAC Name | 1-cyclopropyl-1H-pyrazol-4-amine | N/A |
| CAS Number | 1240567-18-3 | [1][2] |
| Molecular Formula | C ₆ H ₉ N ₃ | [2][3] |
| Molecular Weight | 123.16 g/mol | [1][2] |
| Monoisotopic Mass | 123.07965 Da | [3] |
| Predicted XlogP | 0.0 | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |

Note: The dihydrochloride salt of this compound has a CAS number of 2089319-10-6 and a molecular weight of 196.07 g/mol .[4] The hydrochloride salt has a CAS number of 1956341-38-0.[5]

Experimental Protocols

The following section details standardized experimental methodologies for the determination of key physicochemical properties of **1-Cyclopropyl-1H-pyrazol-4-amine**.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.[6]

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Thiele tube)[7]

- Capillary tubes (sealed at one end)[8]
- Mortar and pestle[7]
- Spatula

Procedure:

- Sample Preparation: A small amount of finely powdered **1-Cyclopropyl-1H-pyrazol-4-amine** is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7][8]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Initial Determination (Rapid Heating): A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.[7][9]
- Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[7]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

- Small test tube
- Thermometer
- Condenser

- Heating mantle or sand bath
- Boiling chips

Procedure:

- Sample Preparation: A small volume (a few milliliters) of **1-Cyclopropyl-1H-pyrazol-4-amine** is placed in a small test tube with a boiling chip.
- Apparatus Setup: A condenser is fitted to the test tube. The thermometer is positioned so that the bulb is just above the liquid surface to measure the vapor temperature.[\[10\]](#)
- Heating: The sample is heated gently to achieve a steady reflux.[\[10\]](#)
- Observation and Recording: The temperature is monitored, and the stable temperature reading during reflux is recorded as the boiling point. The atmospheric pressure should also be recorded.[\[10\]](#)

Partition Coefficient (logP) Determination (Shake Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[\[11\]](#)[\[12\]](#)

Apparatus:

- Glass flasks with stoppers
- Mechanical shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC
- pH meter

Procedure:

- Phase Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, typically pH 7.4) is saturated with n-octanol.[\[13\]](#)
- Sample Preparation: A known concentration of **1-Cyclopropyl-1H-pyrazol-4-amine** is prepared in the aqueous phase.
- Partitioning: A known volume of the aqueous solution of the compound is mixed with a known volume of the saturated n-octanol in a flask. The flask is sealed and agitated in a mechanical shaker until equilibrium is reached (typically for several hours).[\[11\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[\[11\]](#)
- Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[\[13\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination (Shake Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.[\[14\]](#)
[\[15\]](#)

Apparatus:

- Glass vials with screw caps
- Orbital shaker with temperature control
- Filtration or centrifugation equipment
- Analytical balance
- UV-Vis spectrophotometer or HPLC

Procedure:

- **Sample Preparation:** An excess amount of solid **1-Cyclopropyl-1H-pyrazol-4-amine** is added to a vial containing a known volume of the aqueous medium (e.g., purified water or a buffer solution).[\[16\]](#)
- **Equilibration:** The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[\[17\]](#)
- **Phase Separation:** The resulting saturated solution is separated from the excess solid by filtration or centrifugation.[\[17\]](#)
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method such as UV-Vis spectroscopy or HPLC.[\[15\]](#)
- **Result:** The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a critical parameter for understanding the ionization state of a molecule at different pH values.[\[18\]](#)

Apparatus:

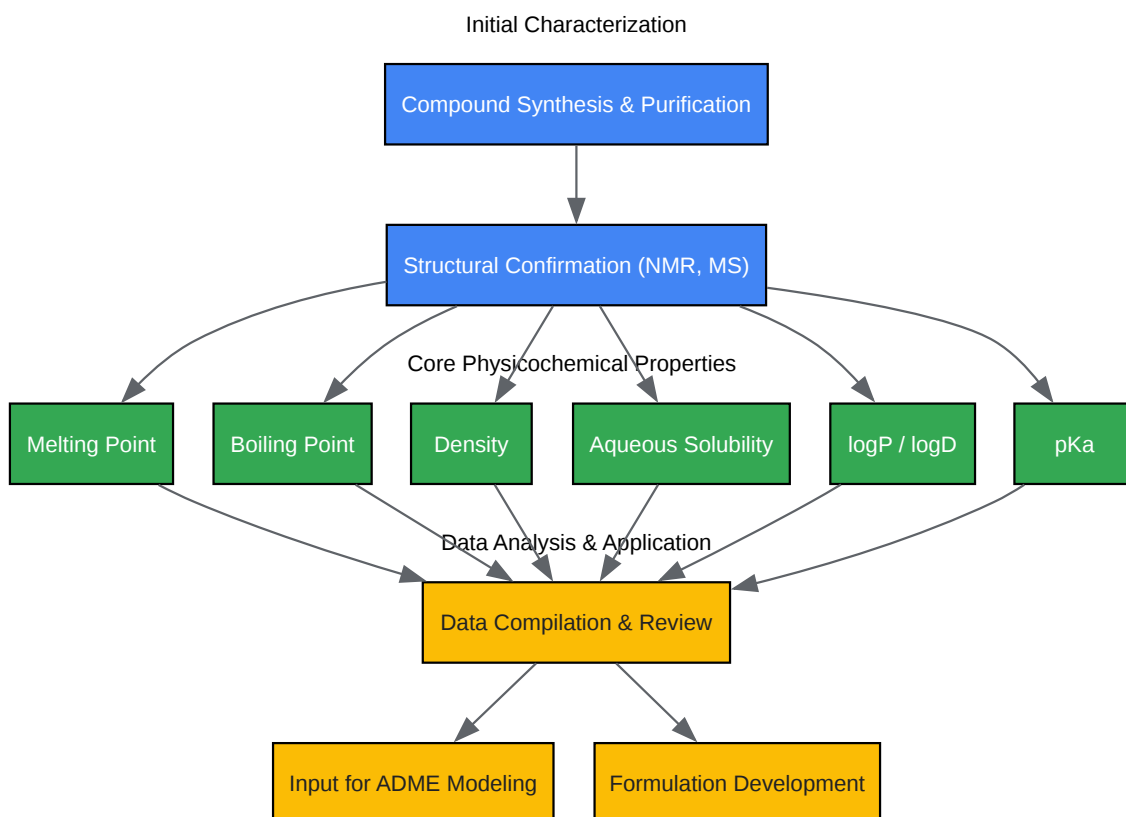
- Potentiometer with a pH electrode
- Burette
- Stirrer
- Titration vessel

Procedure:

- Sample Preparation: A known amount of **1-Cyclopropyl-1H-pyrazol-4-amine** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[19]
- Titration Setup: The solution is placed in the titration vessel with the pH electrode and stirrer.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH is recorded after each addition of the titrant.[20]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For a basic compound like an amine, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid.[19]

Logical Workflow for Physicochemical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physicochemical properties of a novel compound like **1-Cyclopropyl-1H-pyrazol-4-amine**.



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Caption: Workflow for Physicochemical Profiling.

Conclusion

This technical guide provides an overview of the known physicochemical properties of **1-Cyclopropyl-1H-pyrazol-4-amine** and detailed, standardized protocols for the experimental determination of these essential parameters. While a complete experimental dataset for this specific molecule is not currently available, the outlined methodologies provide a robust framework for researchers to generate this critical information. Accurate characterization of these properties is a prerequisite for the successful advancement of this and similar molecules in the drug discovery and development pipeline.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597625#physicochemical-properties-of-1-cyclopropyl-1h-pyrazol-4-amine]

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